Ripk-IN-4
Description
Overview of the RIP Kinase Family
Receptor-interacting protein (RIP) kinases constitute a group of serine/threonine protein kinases that function as crucial integrators of various cellular stress signals. nih.govresearchgate.netulb.ac.be Initially, the RIP kinase family was thought to comprise seven members, RIPK1 through RIPK7. frontiersin.orgmedchemexpress.comnih.gov However, phylogenetic analysis suggests that there are five genuine RIPKs (RIPK1-5), with RIPK6 (LRRK1) and RIPK7 (LRRK2) being more distant relatives. nih.govresearchgate.netnih.gov RIPK1 was the first member identified, initially described in 1995 as a kinase associated with the Fas receptor capable of inducing apoptosis, although its primary recognized function quickly became the activation of NF-κB downstream of TNF receptor family members. nih.gov
Identification and Classification of Receptor-Interacting Protein Kinases (RIPK1-7)
The RIP kinase family members are identified by the presence of a conserved serine-threonine kinase domain. frontiersin.orgnih.govproquest.com While historically classified as RIPK1-7, based on sequence similarities in their kinase domains, recent phylogenetic studies indicate a tighter grouping of RIPK1-5. nih.govresearchgate.netnih.gov These kinases play significant roles in diverse biological processes, including innate immunity and cell death. nih.govproquest.com
Structural Features: Conserved Kinase Domains and Distinct Non-Kinase Regions (e.g., Death Domain, CARD, RHIM, Ankyrin Repeats)
A defining structural feature of all RIP kinase family members is a relatively conserved N-terminal kinase domain. nih.govproquest.comelifesciences.orgresearchgate.net Beyond this shared domain, RIP kinases possess distinct non-kinase regions that are key to determining their specific functions and mediating protein-protein interactions. nih.govproquest.com These non-kinase domains include:
Death Domain (DD): Found in RIPK1, this domain facilitates interaction with other death-domain-containing proteins, such as TNFR1, TRADD, and FADD, enabling recruitment to signaling complexes. ulb.ac.benih.govresearchgate.netportlandpress.commdpi.com
CARD (Caspase Activation and Recruitment Domain): Present in RIPK2, the CARD mediates interactions, particularly with other CARD-containing proteins like NOD1 and NOD2. nih.govproquest.comresearchgate.netfrontiersin.orgmdpi.com
RHIM (RIP Homotypic Interaction Motif): Found in RIPK1 and RIPK3, the RHIM is crucial for mediating protein-protein interactions and can lead to the formation of amyloid fibers or interaction with other RHIM-containing proteins like ZBP1 and TRIF. nih.govelifesciences.orgresearchgate.netmdpi.comoup.com
Ankyrin Repeats (ANK): Characterize the C-terminus of RIPK4 and RIPK5. nih.govelifesciences.orgresearchgate.net
The varied combination of these non-kinase domains allows each RIP kinase family member to engage in specific protein interactions and participate in distinct signaling pathways. nih.govproquest.com
Broad Roles of RIP Kinases in Cellular Signaling and Homeostasis
RIP kinases act as essential sensors and transducers of intracellular and extracellular stresses, playing broad roles in cellular signaling and the maintenance of homeostasis. nih.govresearchgate.netulb.ac.benih.govproquest.comumassmed.edu They are involved in integrating various stress signals and engaging signaling cascades that lead to diverse outcomes, including the activation of NF-κB and mitogen-activated protein kinases (MAPKs), cell death (apoptosis and necroptosis), inflammation, differentiation, and Wnt signaling. nih.govresearchgate.netulb.ac.be RIPK1, for instance, is a critical regulator of inflammation and cell death and plays a crucial role in maintaining immune responses and proper tissue homeostasis. portlandpress.commdpi.com Emerging evidence also indicates that RIPK1 and RIPK3 are key protectors of epithelial integrity. frontiersin.org Their functions can be both kinase-dependent and kinase-independent. nih.govresearchgate.netnih.govmdpi.com
Significance of RIPK2 in Innate Immunity and Inflammation
RIPK2 (also known as RIP2 or RICK) is a key signaling molecule with essential roles in modulating innate and adaptive immune responses. nih.govnih.govmdpi.comnih.gov It is particularly significant in the context of innate immunity and inflammation. nih.govnih.gov
RIPK2 as a Key Mediator in Inflammatory Responses
RIPK2 is recognized as a critical mediator of inflammatory responses, particularly those triggered by bacterial infections. frontiersin.orgnih.govnih.govnih.gov It acts as an adaptor in immune and inflammatory processes, transducing signals that lead to the activation of MAPKs and NF-κB, and subsequently the production of pro-inflammatory factors like cytokines and chemokines. frontiersin.orgnih.govmdpi.comfrontiersin.org Studies have shown increased RIPK2 mRNA expression following various bacterial infections. frontiersin.org Activation of RIPK2 plays a critical role in host defense against microbial infections. frontiersin.org
Critical Role in NOD-Like Receptor (NOD1, NOD2) Signaling Pathways
A central function of RIPK2 is its critical role as a downstream signaling molecule for nucleotide-binding oligomerization domain (NOD)-like receptors, specifically NOD1 and NOD2. nih.govfrontiersin.orgnih.govnih.govnih.govguidetopharmacology.orgfrontiersin.orgmdpi.com NOD1 and NOD2 are intracellular pattern-recognition receptors that sense bacterial peptidoglycan components, such as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) and muramyl dipeptide (MDP). frontiersin.orgplos.orglife-science-alliance.org Upon recognition of their respective ligands, NOD1 and NOD2 oligomerize and recruit RIPK2 via CARD-CARD domain interactions. frontiersin.orgmdpi.comfrontiersin.orglife-science-alliance.org This recruitment is a crucial step in the signaling pathway. mdpi.com
Following recruitment, RIPK2 undergoes various types of ubiquitination, which is essential for the activation of downstream signaling pathways, including the NF-κB and MAPK pathways. frontiersin.orgmdpi.comfrontiersin.org RIPK2 recruits the TAK1-TAB complex and the IKKα/β-NEMO complex, leading to the activation of MAP kinase signaling cascades and the phosphorylation and degradation of IκB, culminating in the nuclear translocation of NF-κB. frontiersin.org Together with AP-1, NF-κB drives the expression of genes involved in inflammatory and immune responses. frontiersin.org The NOD1-NOD2-RIPK2 axis and its signaling through NF-κB and MAPK are crucial for activating inflammatory cells and promoting the secretion of pro-inflammatory cytokines and chemokines. nih.gov Mutations that either abrogate or elevate NOD/RIPK2 signaling are associated with chronic inflammatory diseases. biorxiv.org
Downstream Activation of NF-κB and Mitogen-Activated Protein Kinases (MAPKs)
RIPKs are integral components in signaling cascades that lead to the activation of key transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). tocris.comresearchgate.netasm.orgfrontiersin.orgfrontiersin.orgfrontiersin.orgcreative-diagnostics.com For instance, following activation by stimuli such as TNF-α or bacterial components, RIPK1 can facilitate the assembly of multiprotein complexes that promote NF-κB and MAPK activation, pathways crucial for the induction of pro-inflammatory genes and cell survival signals. frontiersin.orgfrontiersin.orgcreative-diagnostics.com Similarly, RIPK2, upon activation by NOD1 or NOD2, is involved in signaling events that culminate in the activation of NF-κB and MAPK pathways, triggering the expression of inflammatory and antibacterial proteins. tocris.comresearchgate.netfrontiersin.org This activation often involves ubiquitination events that regulate RIPK activity and downstream signaling. researchgate.netfrontiersin.orgfrontiersin.org
Rationale for Kinase Inhibition in Academic Research
The intricate involvement of RIPKs in both cell survival and cell death pathways, as well as inflammatory responses, makes them attractive targets for pharmacological intervention. Inhibiting the kinase activity of specific RIPK family members allows researchers to dissect the precise roles of these kinases in various cellular processes and disease models.
Preclinical studies have demonstrated the potential therapeutic benefits of inhibiting RIPKs in various disease models characterized by dysregulated cell death and inflammation. patsnap.comnih.govfrontiersin.orgalzdiscovery.orgsironax.com.cnalzdiscovery.orgresearchgate.netresearchgate.net While much of the focus has been on RIPK1 and RIPK3 inhibitors in conditions like neurodegenerative diseases (Alzheimer's, Parkinson's, ALS), inflammatory diseases (rheumatoid arthritis, inflammatory bowel disease, psoriasis), and ischemia-reperfusion injury, the role of RIPK2 inhibition is also being explored, particularly in inflammatory disorders where NOD1/NOD2-RIPK2 signaling is prominent. patsnap.comnih.govtocris.comfrontiersin.orgalzdiscovery.orgsironax.com.cnalzdiscovery.orgresearchgate.netresearchgate.netmedchemexpress.comcenmed.com Inhibiting RIPK-mediated pathways can mitigate neuronal cell death, reduce inflammation, and improve tissue recovery in these models. patsnap.comalzdiscovery.orgsironax.com.cnalzdiscovery.org
The need for precise tools to study individual RIPK family members has driven the development of selective inhibitors. These compounds serve as valuable research probes to delineate the specific contributions of each RIPK to complex signaling networks. Ripk-IN-4 is an example of such a research tool. It has been characterized as a potent and selective inhibitor of RIPK2 with an IC50 value of 3 nM. medchemexpress.comcenmed.comabmole.com Its selectivity for RIPK2 makes it a useful chemical probe for investigating the downstream effects of RIPK2 inhibition, particularly in the context of inflammatory signaling mediated by NOD-like receptors. tocris.comresearchgate.netmedchemexpress.comcenmed.com The availability of selective inhibitors like this compound allows researchers to specifically target RIPK2 activity in cellular and in vivo models, helping to unravel its distinct roles in health and disease, and to evaluate the potential of RIPK2 as a therapeutic target for inflammatory conditions. medchemexpress.comcenmed.com
Compound Information
| Compound Name | PubChem CID |
| This compound | 131801159 |
| NF-κB (related inhibitor, e.g., NF-kB activation inhibitor) | 509554 guidetopharmacology.org |
| p38 MAPK (related inhibitor, e.g., SB 203580) | 176155 citeab.commedchemexpress.eu |
| RIPK1 (related inhibitor, e.g., Necrostatin-1) | 2828334 citeab.combiomedres.us |
| RIPK3 (related inhibitor, e.g., GSK872) | 54674134 researchgate.netbiomedres.us |
| RIPK2 | 210798 researchgate.net |
Data Table Example (Illustrative based on search results):
Structure
3D Structure
Properties
IUPAC Name |
4-(6-tert-butylsulfonyl-7-ethoxyimidazo[1,2-a]pyridin-3-yl)-6-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-5-26-13-8-17-21-9-12(11-6-15(19)22-16(20)7-11)23(17)10-14(13)27(24,25)18(2,3)4/h6-10H,5H2,1-4H3,(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDMZDSZMVJFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC=C(N2C=C1S(=O)(=O)C(C)(C)C)C3=CC(=NC(=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Characterization of Ripk in 4 As a Ripk2 Inhibitor
Discovery and Specificity Profiling of Ripk-IN-4
The development of small molecule inhibitors targeting the kinase activity of RIPK2 has been an area of research focus to modulate inflammatory responses. biorxiv.org this compound represents one such compound identified as a potent and selective inhibitor of RIPK2. cenmed.commedchemexpress.commedchemexpress.com
Identification as a Potent and Selective RIPK2 Kinase Inhibitor
This compound has been identified as a potent inhibitor of RIPK2 kinase activity. cenmed.commedchemexpress.commedchemexpress.com Its inhibitory potency is highlighted by its half-maximal inhibitory concentration (IC50) value against RIPK2. cenmed.commedchemexpress.commedchemexpress.com For instance, this compound has been reported to have an IC50 of 3 nM for RIPK2. cenmed.commedchemexpress.commedchemexpress.com This low nanomolar IC50 value indicates high potency in inhibiting RIPK2 kinase activity in vitro.
In Vitro Inhibitory Potency and Selectivity Assessment Against Other Kinases
Beyond its potency against RIPK2, the selectivity of this compound against a broad panel of other kinases is a critical aspect of its characterization. Selective inhibitors are valuable research tools and potential therapeutic agents as they minimize off-target effects. While specific comprehensive kinome profiling data for this compound were not extensively detailed in the search results, studies on similar RIPK2 inhibitors emphasize the importance of assessing selectivity against other kinases, particularly other members of the RIPK family like RIPK1 and RIPK3, and kinases involved in related signaling pathways. acs.orgmedchemexpress.com The reported selectivity of this compound for RIPK2 suggests a favorable profile compared to other kinases. cenmed.commedchemexpress.commedchemexpress.com For example, some RIPK2 inhibitors have demonstrated significant selectivity over RIPK1 and RIPK3. acs.org
Molecular Mechanism of this compound Action
Understanding the molecular mechanism by which this compound inhibits RIPK2 provides insights into its effects on downstream signaling.
Biochemical Interaction and Binding Characteristics with RIPK2
RIPK2 possesses a kinase domain that is crucial for its function. nih.govaging-us.com Kinase inhibitors typically exert their effects by binding to the ATP-binding pocket within the kinase domain, competing with ATP for binding. frontiersin.orgacs.orgfrontiersin.org While the precise binding characteristics of this compound were not detailed, studies on other RIPK2 inhibitors have shown binding to the ATP-binding pocket, often in a type I or type II binding mode. acs.orgfrontiersin.org Type I inhibitors typically bind to the active conformation of the kinase, while type II inhibitors bind to the inactive, DFG-out conformation. frontiersin.org The binding mode influences the inhibitor's interaction with specific residues within the pocket, contributing to its potency and selectivity. acs.orgfrontiersin.org Some RIPK2 inhibitors have been shown to interact with residues like Met98 and Ser25 in the glycine-rich loop, and Asp164 in the DFG loop. frontiersin.orgacs.org this compound has been described as stabilizing the active conformational state of RIPK2, indicative of a non-protein-protein interaction (PPI) inhibitor. biorxiv.org
Effects on RIPK2 Kinase Activity and Autophosphorylation in Cellular Systems
In cellular systems, RIPK2 activation involves autophosphorylation, particularly at residues like S176 and Y474. frontiersin.orgembopress.orglife-science-alliance.org This autophosphorylation is considered important for signal transduction downstream of NOD1/2. embopress.orglife-science-alliance.org Inhibitors targeting the kinase activity of RIPK2 are expected to block or reduce this autophosphorylation. Studies on various RIPK2 inhibitors have demonstrated their ability to inhibit RIPK2 autophosphorylation in cellular contexts. frontiersin.orgembopress.org This inhibition of autophosphorylation is a key indicator of the compound's effectiveness in blocking RIPK2 kinase activity within a cellular environment. This compound, as a potent RIPK2 kinase inhibitor, would be expected to exhibit similar effects on RIPK2 autophosphorylation in cells, thereby interfering with the activation cascade.
Functional Consequences of this compound on RIPK2-Mediated Pathways
RIPK2 plays a pivotal role in mediating signaling downstream of NOD1 and NOD2, leading to the activation of key inflammatory pathways, including the NF-κB and MAPK pathways. researchgate.netfrontiersin.orgbiorxiv.org Activation of these pathways results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12/23. researchgate.netfrontiersin.org
Inhibition of RIPK2 by compounds like this compound is intended to interrupt these signaling cascades and reduce the inflammatory response. Studies with RIPK2 inhibitors have shown that they can block NOD-induced cytokine production in various cell types, including human peripheral blood mononuclear cells (hPBMCs) and macrophages. acs.orgfrontiersin.org For example, some inhibitors potently inhibit the production of TNF-α induced by muramyl dipeptide (MDP), a NOD2 ligand. acs.orgfrontiersin.orgtandfonline.com This inhibition of cytokine production is a direct functional consequence of blocking RIPK2 activity.
Furthermore, RIPK2 signaling involves ubiquitination, a process critical for the recruitment and activation of downstream signaling molecules like TAK1 and the IKK complex. frontiersin.orgfrontiersin.org This ubiquitination is often dependent on E3 ubiquitin ligases such as XIAP. biorxiv.orgembopress.orglife-science-alliance.orgnih.gov Some RIPK2 inhibitors have been shown to interfere with RIPK2 ubiquitination and the interaction between RIPK2 and XIAP, further contributing to the disruption of downstream signaling. biorxiv.orgacs.orgfrontiersin.orgembopress.orgnih.gov this compound has been characterized as a non-PPI inhibitor, suggesting it may not directly block the RIPK2-XIAP interaction but rather exerts its effect primarily through kinase inhibition. biorxiv.org By inhibiting RIPK2 kinase activity and potentially affecting downstream events like ubiquitination and the activation of NF-κB and MAPK pathways, this compound can effectively dampen the inflammatory signaling initiated by NOD receptors. researchgate.netfrontiersin.orgbiorxiv.orgfrontiersin.org
In Vitro Inhibitory Potency of this compound
| Target | IC50 (nM) |
| RIPK2 | 3 |
Modulation of NOD1/NOD2-Dependent Signaling in Preclinical Models
RIPK2 is a crucial downstream signaling molecule for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2 receptors frontiersin.orgfrontiersin.org. These cytosolic pattern recognition receptors detect bacterial peptidoglycan components, such as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) recognized by NOD1 and muramyl dipeptide (MDP) recognized by NOD2 wikipedia.orgnih.govtandfonline.com. Upon activation, NOD1 and NOD2 recruit RIPK2 through CARD-CARD interactions, leading to RIPK2 ubiquitination frontiersin.orgfrontiersin.orgtandfonline.com. This ubiquitination is essential for activating downstream pathways frontiersin.org.
This compound, as a RIPK2 inhibitor, modulates signaling dependent on NOD1 and NOD2 frontiersin.org. By inhibiting RIPK2 kinase activity, this compound is expected to disrupt the signal transduction initiated by NOD1 and NOD2 activation frontiersin.orgtandfonline.com. This disruption can reduce the downstream inflammatory responses triggered by these receptors in preclinical models frontiersin.org. For instance, inhibition of RIPK2 has been shown to block NOD2 signaling tandfonline.com.
Attenuation of NF-κB and MAPK Activation in Experimental Systems
Activation of the NOD1 and NOD2 pathways, mediated by RIPK2, leads to the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.net. This activation is a critical step in the inflammatory response, resulting in the production of pro-inflammatory cytokines frontiersin.org.
RIPK2 ubiquitination, facilitated by E3 ubiquitin ligases like XIAP, c-IAP1, c-IAP2, pellino3, and ITCH, is crucial for the activation of NF-κB and MAPK pathways downstream of NOD1 and NOD2 frontiersin.org. These ubiquitin chains promote the recruitment and activation of downstream kinases, including TAK1 and IKKs, which are involved in NF-κB and MAPK activation tandfonline.com.
Preclinical Research Applications of Ripk in 4
Investigation in In Vitro Cellular Models
In vitro studies employing Ripk-IN-4 aim to understand the cellular functions mediated by RIPK2 and how their inhibition by this compound affects cellular behavior.
Impact on Inflammatory Cytokine and Chemokine Production
While RIPK family members, including RIPK1 and RIPK3, are known to regulate the production of inflammatory cytokines and chemokines mdpi.comnih.govresearchgate.netfrontiersin.org, the specific impact of this compound mediated RIPK2 inhibition on inflammatory cytokine and chemokine production in various cellular models is not extensively detailed within the provided information. RIPK2 is involved in inflammatory signaling, particularly downstream of NOD receptors nih.gov, and its activation can lead to NF-κB activation, which is crucial for the induction of inflammatory mediators nih.govfrontiersin.orgproteinatlas.org. However, direct experimental data demonstrating this compound's effect on the levels of specific cytokines or chemokines was not prominently featured in the search results.
Studies on Macrophage Polarization and Other Immune Cell Responses
The role of RIP kinases, including RIPK1 and RIPK3, in influencing macrophage polarization and other immune cell responses is an active area of research nih.govfrontiersin.orgfrontiersin.orgpnas.orgaai.orgmdpi.com. Macrophages exhibit plasticity and can polarize into different phenotypes, such as pro-inflammatory M1 and anti-inflammatory M2, influencing immune responses in various diseases frontiersin.orgmdpi.com. While RIPK1 inhibition has been shown to affect macrophage polarization nih.govpnas.org, specific studies detailing the effects of this compound mediated RIPK2 inhibition on macrophage polarization or the responses of other immune cells were not prominently found within the provided search results. RIPK2 is involved in innate immune responses, particularly those triggered by intracellular bacterial pathogens or their components nih.gov.
Evaluation in In Vivo Animal Models
The oral bioavailability of this compound suggests its suitability for in vivo studies cenmed.com. However, detailed outcomes of such studies in specific disease models were not extensively available in the provided information.
Research in Non-Human Inflammatory Disease Models
While RIPK inhibitors, generally referring to RIPK1 inhibitors, have been investigated in various animal models of inflammatory diseases and have shown potential in reducing inflammation and tissue injury frontiersin.orgfrontiersin.orgaai.orgaai.org, specific research employing this compound in non-human inflammatory disease models was not detailed in the provided search results. The general indication that this compound can be used for research of inflammatory diseases suggests its potential application in such models medchemexpress.commedchemexpress.com.
Assessment of this compound in Animal Models of Neuroinflammation
Neuroinflammation is a key feature in various neurological disorders, and RIP kinases, particularly RIPK1, have been implicated in this process researchgate.netfrontiersin.orgfrontiersin.orgpnas.orgalzdiscovery.orgmdpi.combiorxiv.org. Studies using RIPK1 inhibitors have shown effects in animal models of neuroinflammation alzdiscovery.orgmdpi.com. However, specific assessments of this compound in animal models of neuroinflammation were not detailed in the provided search results.
Analysis of Immune System Modulation and Tissue Homeostasis in Animal Studies
Research into the role of RIPK2 in immune system modulation and tissue homeostasis in animal models provides context for the potential applications of inhibitors like this compound. RIPK2 is crucial for transducing signals from NOD1 and NOD2, leading to the activation of pathways such as NF-κB and MAPK, which are central to the inflammatory response. mdpi.comguidetoimmunopharmacology.orgnih.gov Inhibition of RIPK2 has been explored as a strategy to control excessive inflammation in various conditions.
While specific detailed data from animal studies using this compound to analyze immune system modulation and tissue homeostasis were not extensively available in the consulted literature, studies on RIPK2's role in these processes highlight the potential areas of investigation for this compound. RIPK2 is involved in the microglial inflammatory response to bacterial muramyl dipeptide aging-us.com, and the NOD2-RIPK2 pathway is implicated in inflammatory bowel disease (IBD), where it influences intestinal homeostasis nih.gov. RIPK2 has also been linked to the infiltration of various immune cells, including B cells, CD8+ T cells, neutrophils, and dendritic cells, in the context of lung adenocarcinoma, suggesting a role in the tumor microenvironment and immune regulation. biorxiv.org Furthermore, RIPK2 is involved in the ubiquitination processes critical for NF-κB activation, a key pathway in immune responses mdpi.comguidetoimmunopharmacology.orgnih.govpatsnap.com.
One study noted that this compound (referred to as RI-4) induced the degradation of RIPK2 in cellular contexts by promoting kinase multimerization and subsequent clearance via the lysosomal machinery. researchgate.net This mechanism of target degradation, rather than just inhibition, could have distinct effects on modulating RIPK2-mediated immune signaling and potentially influence tissue homeostasis by removing the kinase entirely. While this study primarily focused on the degradation mechanism in cells, it suggests a potential avenue by which this compound could impact immune responses and tissue states in vivo.
Comparative Analysis with Other RIPK Inhibitors
This compound is part of a broader class of inhibitors targeting Receptor-Interacting Protein Kinases (RIPKs). The RIPK family includes several members, such as RIPK1, RIPK2, RIPK3, and RIPK4, each with distinct and overlapping roles in cellular signaling, particularly concerning cell death and inflammation. frontiersin.orgalzdiscovery.org Comparing this compound with inhibitors of other RIPK family members, such as RIPK1 inhibitors, reveals differences in their target specificity and the biological pathways they are intended to modulate.
Differentiation of this compound from RIPK1 Inhibitors (e.g., Necrostatin-1, RIPK1-IN-4)
This compound is characterized as a potent and selective inhibitor of RIPK2. mdpi.comglpbio.comnih.gov This contrasts with RIPK1 inhibitors, such as Necrostatin-1 and RIPK1-IN-4, which target RIPK1. alzdiscovery.orgfrontiersin.orgashpublications.orgacs.org RIPK1 and RIPK2 play distinct roles in cellular signaling. RIPK1 is a critical mediator in pathways initiated by death receptors like TNFR1 and Toll-like receptors, regulating both NF-κB activation and cell death pathways, including apoptosis and necroptosis. mdpi.comalzdiscovery.org Necrostatin-1, for instance, inhibits necroptosis by blocking the kinase activity of RIPK1. alzdiscovery.orgfrontiersin.org RIPK1-IN-4 is also described as a potent and selective RIPK1 kinase inhibitor. acs.org
In contrast, this compound's primary target is RIPK2, which is predominantly involved in signaling downstream of the intracellular peptidoglycan sensors NOD1 and NOD2. mdpi.comguidetoimmunopharmacology.orgnih.gov While both RIPK1 and RIPK2 are involved in inflammatory signaling (RIPK1 often via TNF and TLRs, and RIPK2 via NODs), their upstream activators and some downstream consequences differ. mdpi.comnih.gov Therefore, this compound's action is focused on modulating pathways initiated by NOD-like receptor activation, whereas RIPK1 inhibitors target a broader range of death receptor and TLR-mediated signals.
Differences also exist in their mechanisms of action beyond kinase inhibition. While Necrostatin-1 inhibits RIPK1 kinase activity alzdiscovery.orgfrontiersin.org, this compound has been shown to induce the degradation of RIPK2, providing an alternative mechanism for inhibiting RIPK2 signaling. researchgate.net
Distinctive Roles in Modulating Programmed Cell Death Pathways where RIPK2 is implicated
RIPK2 is involved in modulating programmed cell death pathways, although its role is distinct from that of RIPK1 and RIPK3 in necroptosis. While RIPK1 and RIPK3 are key components of the necrosome and crucial for driving necroptosis frontiersin.orgalzdiscovery.org, RIPK2's primary established role is in activating NF-κB and MAPK pathways downstream of NOD1 and NOD2, which are generally associated with pro-survival and inflammatory responses. mdpi.comguidetoimmunopharmacology.orgnih.gov
However, RIPK2 has also been shown to interact with proteins in the death receptor family, suggesting a potential involvement in regulating cell death. nih.gov Some studies indicate that RIPK2 may regulate cell death independently of NOD-like receptor signaling under certain conditions. nih.gov For example, RIPK2 can interact with caspase 1, leading to the activation of the apoptotic signaling cascade in certain cancer cells. mdpi.com
This compound, by inhibiting or degrading RIPK2, can influence these pathways. Its ability to disrupt RIPK2 signaling downstream of NODs can impact the balance between inflammatory signaling and cell death decisions. While RIPK1 inhibitors like Necrostatin-1 directly block necroptosis alzdiscovery.orgfrontiersin.org, this compound's effect on cell death pathways is primarily mediated through its impact on RIPK2-dependent signaling nodes, which may indirectly influence the threshold or outcome of cell death depending on the specific cellular context and stimuli. The mechanism of this compound inducing RIPK2 degradation could lead to a more sustained disruption of RIPK2-mediated signaling compared to transient kinase inhibition, potentially having a different impact on downstream cell fate decisions. researchgate.net
Advanced Mechanistic Studies and Pathway Intersections
Elucidation of RIPK2-Dependent Cell Death Pathways
RIPK2 is involved in various cellular processes, including those related to cell death wikipedia.org. While early studies linked NOD-like receptor signaling with caspase activation and apoptosis, more recent research suggests RIPK2 may regulate cell death independently of NOD-like receptor signaling in certain contexts frontiersin.org.
RIPK2's Role in Regulating Apoptosis and Necroptosis in Specific Research Contexts
RIPK2 has been shown to interact with proteins in the death receptor family, suggesting its involvement in regulating cell death frontiersin.org. Early studies indicated that RIPK2 interacts with CD95 to mediate apoptosis and plays a critical role in caspase activation frontiersin.org. RIPK2 is considered essential for NOD1- and NOD2-mediated NF-κB activation and can contribute to T cell activation and apoptosis biorxiv.org. Some studies suggest RIPK2 plays a significant role in the activation of apoptosis researchgate.net. Research in myocardial ischemia/reperfusion injury models indicates that RIPK2 inhibition promotes cell proliferation while inhibiting apoptosis, evidenced by decreased TUNEL-positive cells and cleaved caspase-3 nih.gov.
However, RIPK2 lacks the RIP homotypic interaction motif (RHIM) domain, which is essential for cell death events and oligomerization in RIPK1 and RIPK3, key players in necroptosis biorxiv.orglife-science-alliance.org. Studies have shown that the formation of RIPK2 complexes (RIPosomes) was not directly associated with apoptosis or cell death in certain cell lines biorxiv.orglife-science-alliance.org.
Interplay with RIPK1 and RIPK3 in Programmed Cell Death Complex Formation
RIPK1 and RIPK3 are pivotal in the process of necroptosis, a form of programmed necrosis, and can form a complex called the Ripoptosome, a cell death platform that can discriminate between apoptosis and necroptosis biorxiv.orglife-science-alliance.orgfrontiersin.orgpatsnap.com. Necroptosis involves the formation of the necrosome complex, primarily comprising RIPK1, RIPK3, and mixed lineage kinase domain-like (MLKL) proteins patsnap.com.
While RIPK2 is a member of the RIPK family, it lacks the RHIM domain found in RIPK1 and RIPK3 nih.govbiorxiv.orglife-science-alliance.orgnih.gov. This structural difference is significant as the RHIM domain in RIPK1 or RIPK3 is essential for their docking with MLKL researchgate.net. RIPK1 and RIPK3 collaborate through their RHIM domains, resulting in a necrotic complex frontiersin.org. If caspase-8 activity is inhibited, phosphorylated RIPK1 and RIPK3 associate to form Complex IIb (the necrosome), leading to MLKL recruitment and necroptosis frontiersin.orgmdpi.com.
RIPK1 also has a scaffolding function that is important for preventing apoptosis and necroptosis, partly by binding to the RHIM domains of RIPK3 and ZBP1 mdpi.com. Loss of RIPK1 can lead to hyperactivation of RIPK3 and ZBP1, resulting in excessive necroptosis mdpi.com.
Data regarding the direct interaction and complex formation of RIPK2 with RIPK1 and RIPK3 in the context of programmed cell death complexes like the Ripoptosome or necrosome is limited in the provided search results, likely due to the absence of the RHIM domain in RIPK2. The focus is more on RIPK1 and RIPK3 in these complexes.
Crosstalk with Other Intracellular Signaling Networks
RIPK2 signaling intersects with several other crucial intracellular pathways, playing roles beyond direct cell death execution.
Integration of RIPK2 Signaling with Inflammasome Activation in Experimental Systems
RIPK2 plays a role in regulating inflammasome activation nih.gov. The NOD1/NOD2-RIPK2 signaling pathway is critical for activating NF-κB and MAPK, leading to the production of pro-inflammatory cytokines frontiersin.orgfrontiersin.org. Inflammasomes are signaling platforms that regulate the inflammatory response and activate caspase-1 researchgate.net.
Studies suggest that NOD2-RIPK2 signaling can negatively regulate NLRP3 inflammasome activation researchgate.netnih.gov. Loss of NOD2 or RIPK2 has been shown to increase the production of reactive oxygen species (ROS) and enhance JNK signaling, thereby promoting the activation of NLRP3 and caspase-11-dependent noncanonical inflammasomes researchgate.net. RIPK2 has been shown to dampen harmful IL-18-driven inflammatory responses by preventing excessive activation of caspase-1 through a mitophagy-mediated suppression mechanism nih.gov. RIPK2 regulated mitophagy in a kinase-dependent manner by phosphorylating ULK1 nih.gov.
The RIP kinases, including RIPK1 and RIPK3, can drive inflammasome activation independent of cell death researchgate.net. Both the ripoptosome and the necrosome can promote inflammasome assembly; for instance, caspase-8 and MLKL activity can trigger NLRP3 inflammasome activation mdpi.com.
Interactions with Ubiquitination and Deubiquitination Processes in RIPK2 Regulation
Ubiquitination and deubiquitination are critical processes regulating RIPK2 activity and downstream signaling frontiersin.orgmdpi.com. Upon ligand binding to NOD1 or NOD2, RIPK2 is rapidly ubiquitinated with K63- and M1-linked polyubiquitin (B1169507) chains researchgate.nettandfonline.com. This ubiquitination is crucial for the activation of NF-κB and MAPK pathways frontiersin.orgresearchgate.net.
Several E3 ubiquitin ligases are involved in RIPK2 ubiquitination, including XIAP, cIAP1, cIAP2, pellino3, and ITCH frontiersin.orgmdpi.com. XIAP is critical for triggering downstream signaling and mediates the ubiquitination of RIPK2, which is essential for signaling downstream of NOD1/2 frontiersin.orgbiorxiv.org. XIAP generates ubiquitin chains mainly at specific lysine (B10760008) sites on RIPK2, and these ubiquitination events are essential for NOD2 signaling transduction tandfonline.com. The Linear Ubiquitin Assembly Complex (LUBAC) also contributes to M1-linked polyubiquitination of RIPK2 uniprot.orgfrontiersin.orgresearchgate.net.
Ubiquitination of RIPK2 serves as a scaffolding platform for downstream effectors uniprot.orgfrontiersin.org. K63-linked polyubiquitin chains on RIPK2 serve as docking sites for TAB2 and TAB3 and mediate the recruitment of TAK1, leading to the activation of the IKK complex and subsequent NF-κB activation uniprot.orgfrontiersin.org. M1-linked polyubiquitin chains attached to RIPK2 recruit IKBKG/NEMO uniprot.org.
Deubiquitinating enzymes (DUBs) negatively regulate NOD2 signaling by removing ubiquitin chains from RIPK2 frontiersin.orgmdpi.com. Examples of DUBs that target RIPK2 include A20, which removes non-K48-linked ubiquitin chains; OTULIN, which removes M1-linked ubiquitination; CYLD, which targets M1- and K63-linked ubiquitin chains; and MYSM1, which removes K27-, K63-, and M1-linked ubiquitin chains frontiersin.org. ZNRF4 is an E3 ligase that negatively regulates NOD2-dependent NF-κB activation by promoting RIPK2 degradation via K48-linked ubiquitination frontiersin.orgmdpi.com.
Ripk-IN-4 has been shown to induce RIPK2 degradation by inducing kinase multimerization, leading to its clearance via the lysosomal machinery biorxiv.org. Unlike some other inhibitors, this compound stabilizes the active state of RIPK2 biorxiv.org.
Relationships with Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses
Reactive Oxygen Species (ROS) are involved in various cellular processes, including signaling and responses to stress frontiersin.orgnih.gov. RIPK2 has been implicated in oxidative stress nih.gov.
Studies have shown a relationship between RIPK2 and ROS generation, particularly in the context of inflammasome activation. Loss of NOD2 or RIPK2 increases the production of ROS, which can enhance the activation of NLRP3 and caspase-11 inflammasomes researchgate.net. In a myocardial ischemia/reperfusion injury model, RIPK2 inhibition reduced MDA and ROS levels nih.gov.
While RIPK1 and RIPK3 phosphorylation can trigger downstream ROS reactions leading to necroptotic cell death aging-us.com, the direct role of RIPK2 in initiating significant ROS generation independently of inflammasome activation or other pathways is less explicitly detailed in the provided search results. However, the link between RIPK2 deficiency, increased ROS, and inflammasome activation suggests an indirect relationship where RIPK2 signaling normally helps to control or limit ROS production in certain contexts researchgate.net.
Data Table: Key RIPK2 Interactions and Regulatory Mechanisms
| Interaction Partner/Process | Type of Interaction/Regulation | Outcome/Effect | Relevant Outline Section |
| NOD1/NOD2 | CARD-CARD interaction, Recruitment | Activation of RIPK2, Initiation of downstream signaling | 4.1.1, 4.2.1 |
| RIPK1/RIPK3 | Complex formation (Ripoptosome, Necrosome) | Regulation of apoptosis and necroptosis (RIPK1/3 dependent, RIPK2 lacks RHIM) | 4.1.2 |
| Inflammasomes (e.g., NLRP3) | Regulation (positive/negative) | Modulation of inflammatory cytokine production (e.g., IL-18) | 4.2.1 |
| Ubiquitination (K63, M1) | E3 ligases (XIAP, LUBAC, etc.) | RIPK2 activation, Scaffolding for downstream signaling (NF-κB, MAPK) | 4.2.2 |
| Deubiquitination | DUBs (A20, OTULIN, CYLD, MYSM1) | Negative regulation of RIPK2 signaling | 4.2.2 |
| Ubiquitination (K48) | E3 ligases (ZNRF4) | RIPK2 degradation, Negative regulation | 4.2.2 |
| ROS | Indirect relationship (deficiency increases ROS) | Modulation of inflammasome activation, Link to oxidative stress | 4.2.1, 4.2.3 |
| This compound | Selective RIPK2 inhibitor | Induces RIPK2 degradation, Stabilizes active state | Introduction, 4.2.2 |
Note: The user requested interactive data tables. This is a standard Markdown table representation.
Identification of Novel RIPK2 Substrates and Interacting Proteins
RIPK2 engages in a variety of protein-protein interactions that are essential for its role in signal transduction. These interactions can be dependent on or independent of RIPK2's kinase activity and phosphorylation status. Identifying these interacting partners and substrates is crucial for mapping the complete RIPK2 signaling landscape.
Characterization of Phosphorylation-Dependent and -Independent Protein Interactions
RIPK2 interacts with NOD1 and NOD2 through homotypic CARD-CARD domain interactions, a key initial step in the signaling cascade triggered by bacterial peptidoglycans. fishersci.filongevitywiki.orgbenthamdirect.comnih.gov Beyond this primary interaction, RIPK2 undergoes extensive ubiquitination, a process mediated by various E3 ubiquitin ligases, including X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cIAP2. americanelements.comlongevitywiki.orgfishersci.cabenthamdirect.comnih.govtranscriptionfactor.org This ubiquitination can involve different linkage types, such as K63, M1, K27, and K48 chains, each potentially dictating distinct downstream signaling outcomes. longevitywiki.orgbenthamdirect.com The interaction with XIAP is particularly central, being pivotal for RIPK2 ubiquitination and subsequent downstream signaling activation. americanelements.comlongevitywiki.orgfishersci.ca
RIPK2's kinase activity and phosphorylation status also play significant roles in modulating its interactions. RIPK2 is known to undergo autophosphorylation, and specific phosphorylation sites, notably S176 within the kinase domain and Y474 within the CARD domain, have been identified as important regulatory sites. longevitywiki.orgciteab.com Mutations at these sites can impair RIPK2's ability to trigger downstream signaling. longevitywiki.org Phosphorylation at Y474 is essential for the formation of the RIPosome complex, while the absence of phosphorylation at S176 can promote its formation. longevitywiki.org
In addition to NOD proteins and E3 ligases, RIPK2 interacts with a range of other proteins, expanding its functional repertoire. These include members of the TRAF family (TRAF1, TRAF2, TRAF5, and TRAF6), which are often involved in mediating downstream signaling. longevitywiki.orgtranscriptionfactor.orgciteab.comabcam.com Interactions with proteins involved in cell death pathways, such as FADD-like IL-1β-converting enzyme inhibitory protein (c-FLIP) and CASP1, suggest a role for RIPK2 in regulating apoptosis. longevitywiki.orgtranscriptionfactor.org Other identified interacting proteins include ARHGEF2, MAP3K4, IKBKG (NEMO), 14-3-3 proteins, and erlin proteins, highlighting the complex web of associations that govern RIPK2 function. transcriptionfactor.orgciteab.comabcam.com
Studies utilizing RIPK2 inhibitors, such as this compound, contribute to understanding how inhibiting kinase activity impacts these interactions. While this compound is described as a potent and selective RIPK2 inhibitor Current time information in Melbourne, AU.citeab.comguidetopharmacology.org, one study suggests it acts as a non-protein-protein interaction (PPI) inhibitor in the context of the RIPK2-XIAP interaction, stabilizing an active conformation of RIPK2 rather than directly disrupting the binding interface like some other inhibitors (e.g., GSK583). americanelements.com This indicates that RIPK2 inhibitors can influence protein interactions indirectly by altering the kinase's conformational dynamics. americanelements.com
Functional Significance of Identified Protein-Protein Interactions in RIPK2 Signaling
The diverse protein interactions of RIPK2 are functionally significant for orchestrating immune responses and influencing cell fate. The interaction with NOD1 and NOD2 is paramount for the detection of intracellular bacterial components, leading to the assembly of signaling complexes that activate downstream pathways. americanelements.comfishersci.filongevitywiki.orgfishersci.cabenthamdirect.comnih.gov
The ubiquitination of RIPK2, facilitated by E3 ligases like XIAP, is a critical regulatory event. The resulting ubiquitin chains serve as docking sites for the recruitment of key downstream kinases, including the TAK1-TAB complex and the IKKα/β-NEMO complex. americanelements.comlongevitywiki.orgfishersci.cabenthamdirect.comnih.gov Recruitment and activation of these complexes lead to the phosphorylation of IκB, its subsequent degradation, and the activation of the NF-κB transcription factor. longevitywiki.orgnih.gov Simultaneously, the TAK1 complex activates the MAPK signaling cascades, including p38, ERK, and JNK. americanelements.comlongevitywiki.orgfishersci.cawikipedia.org The activation of both NF-κB and MAPK pathways culminates in the transcription and production of pro-inflammatory cytokines and chemokines, essential for mounting an effective immune response against bacterial infections. americanelements.comlongevitywiki.orgfishersci.canih.gov
The phosphorylation of RIPK2 at specific residues also holds functional importance. S176 phosphorylation is a regulatory autophosphorylation site that can be used to monitor RIPK2 activation. citeab.com Y474 phosphorylation is essential for the formation of higher-order RIPK2 complexes like the RIPosome, which may have roles in regulating signaling outcomes. longevitywiki.org
Interactions with proteins like c-FLIP and CASP1 highlight RIPK2's potential involvement in regulating apoptosis, although its precise role in cell death pathways, independent of NOD signaling, warrants further investigation. longevitywiki.orgtranscriptionfactor.org The interaction with MAP3K4 has been shown to sequester RIPK2, suggesting a mechanism for negatively regulating NOD2 signaling. transcriptionfactor.org
The conformational dynamics of RIPK2, influenced by the binding of inhibitors like this compound or GSK583, can regulate its ability to interact with proteins such as XIAP. americanelements.com The active state of RIPK2 is reported to facilitate interaction with XIAP, while the inactive state prevents this interaction. americanelements.com This underscores how targeting RIPK2's kinase activity and conformation can indirectly modulate crucial protein-protein interactions and downstream signaling.
Here is a summary of selected RIPK2 inhibitors and their reported potencies:
| Compound Name | RIPK2 IC₅₀ (nM) | RIPK2 Kd (nM) | Selectivity Notes | PubChem CID |
| This compound | 3 Current time information in Melbourne, AU., 5 guidetopharmacology.org | Not specified | Potent and selective RIPK2 inhibitor. Current time information in Melbourne, AU.citeab.comguidetopharmacology.org Non-PPI inhibitor (vs RIPK2-XIAP). americanelements.com | 131801159 |
| GSK583 | Not specified | Not specified | Selective for RIPK2 over a panel of 300 kinases at 1µM. Effective in inhibiting NOD2-induced cytokine release. | 67469084 uni-freiburg.de |
| Compound 10w | 0.6 researchgate.net | 0.28 researchgate.net | At least 260-fold selectivity for RIPK2 over RIPK3, higher over RIPK1, RIPK4, RIPK5. researchgate.net | Not specified |
Note: The table above presents data from specific studies and may not represent the full spectrum of reported values.
Methodological Approaches in Ripk in 4 Research
Biochemical and Biophysical Characterization Methodologies
Biochemical and biophysical methods are crucial for determining the direct interaction and inhibitory potency of Ripk-IN-4 against RIPK2.
Kinase Activity Assays for RIPK2 Inhibition (e.g., ADP-Glo Kinase Assay)
Kinase activity assays are fundamental for quantifying the inhibitory effect of this compound on RIPK2. The ADP-Glo™ Kinase Assay is a widely used method for this purpose tandfonline.combpsbioscience.com. This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the level of kinase inhibition. In the context of this compound research, the RIPK2 Kinase Assay Kit, often utilizing the ADP-Glo® Kinase Assay as a detection reagent, is employed to measure RIPK2 activity bpsbioscience.com. These assays typically involve purified recombinant RIPK2 enzyme, a substrate (such as Myelin Basic Protein, MBP), ATP, and kinase assay buffer bpsbioscience.com. This compound is introduced at varying concentrations to determine its half-maximal inhibitory concentration (IC50) against RIPK2. This compound has been reported to have an IC50 of 3 nM for RIPK2 cenmed.commedchemexpress.com. Studies have shown that this compound is a selective RIPK2 inhibitor with this low nanomolar IC50 value cenmed.commedchemexpress.com.
An example of data from kinase activity assays showing the potency of this compound is presented below:
| Compound | Target | IC50 (nM) |
| This compound | RIPK2 | 3 |
This table illustrates the high potency of this compound in inhibiting RIPK2 kinase activity cenmed.commedchemexpress.com.
High-Throughput Screening Approaches for Compound Discovery and Optimization
High-throughput screening (HTS) plays a significant role in the discovery and optimization of compounds like this compound. HTS allows for the rapid screening of large libraries of chemical compounds to identify potential inhibitors of a specific target, such as RIPK2 nih.govacs.orgacs.org. In the context of kinase inhibitors, HTS cascades often involve cell-based assays to assess the effect of compounds on relevant signaling pathways or cellular outcomes nih.govacs.org. While the direct discovery of this compound through a specific HTS campaign is not explicitly detailed in the provided results, the methodology is broadly applicable to identifying potent and selective kinase inhibitors. HTS can be used in primary screening phases to identify initial hits and in secondary screening to further profile and optimize lead compounds based on desired characteristics, including potency and selectivity against RIPK2 and other kinases nih.gov. This iterative process of synthesis and screening is crucial for developing compounds with improved pharmacological profiles.
Cellular and Molecular Biology Techniques
Cellular and molecular biology techniques are essential for investigating the effects of this compound on cellular processes and signaling pathways downstream of RIPK2.
Gene Expression Analysis (e.g., RT-qPCR, RNA Sequencing) in Response to this compound Treatment
Analyzing changes in gene expression provides insights into how this compound treatment affects the transcriptional landscape of cells. Techniques such as quantitative real-time PCR (RT-qPCR) and RNA sequencing (RNA-Seq) are commonly used for this purpose nih.govnih.govcd-genomics.comiu.edu. RT-qPCR allows for the quantification of specific mRNA targets, while RNA-Seq provides a global analysis of gene expression changes nih.govnih.govcd-genomics.com. In research involving RIP kinases, gene expression analysis can reveal the impact of inhibitors like this compound on the expression of pro-inflammatory cytokines, chemokines, and other genes regulated by RIPK2-dependent pathways, such as the NF-κB and MAPK pathways tandfonline.combiorxiv.orgnih.gov. For example, studies investigating the role of RIPK4 (another RIP kinase family member) have utilized RNA-Seq to characterize global transcriptome changes after gene silencing, highlighting the utility of this approach in understanding the downstream effects of RIP kinase modulation nih.gov. While specific gene expression data directly linked to this compound treatment is not extensively detailed in the provided snippets, these techniques are standard in the field for assessing the cellular response to RIPK2 inhibition.
Protein Detection and Quantification Techniques (e.g., Western Blot, Immunofluorescence) for Signaling Pathway Analysis
Protein detection and quantification techniques are vital for analyzing the impact of this compound on the expression levels, phosphorylation status, and localization of key proteins in RIPK2-mediated signaling pathways. Western blot is a widely used technique to detect and quantify specific proteins in cell or tissue lysates nih.govprosci-inc.comrndsystems.com. This method can be used to assess the total levels of RIPK2 and downstream signaling components, as well as their phosphorylation status, which is often indicative of protein activation tandfonline.com. Immunofluorescence allows for the visualization of protein localization within cells, providing insights into the spatial dynamics of signaling pathways nih.govprosci-inc.com. For instance, immunofluorescence can be used to observe the translocation of transcription factors like NF-κB to the nucleus upon pathway activation and how this is affected by this compound treatment life-science-alliance.org. Studies on other RIP kinase family members, such as RIPK4, demonstrate the application of Western blot and immunofluorescence to examine protein expression levels and cellular localization in response to genetic manipulation nih.gov. These techniques are instrumental in confirming that this compound effectively inhibits RIPK2 activity and disrupts downstream signaling events.
Reporter Gene Assays for Quantitative Assessment of Pathway Activity (e.g., NF-κB reporters)
Reporter gene assays are powerful tools for quantitatively assessing the activity of specific signaling pathways influenced by RIPK2 inhibition. These assays typically involve transfecting cells with a plasmid containing a reporter gene (such as luciferase) under the control of a promoter that is responsive to the activity of a particular transcription factor or signaling pathway embopress.orgnih.govahajournals.org. For studying RIPK2 signaling, NF-κB reporter assays are commonly used, as RIPK2 activation leads to the activation and nuclear translocation of NF-κB, which in turn drives the transcription of target genes tandfonline.combiorxiv.orglife-science-alliance.orgnih.gov. By measuring the activity of the reporter gene (e.g., luciferase activity), researchers can quantify the level of NF-κB activation in response to various stimuli and in the presence or absence of this compound life-science-alliance.orgembopress.orgnih.govahajournals.org. This provides a sensitive and quantitative measure of how this compound inhibits RIPK2-dependent NF-κB activation. Studies have utilized NF-κB luciferase reporter assays to demonstrate the activation of NF-κB by RIP and its inhibition by dominant-negative mutants or other modulators life-science-alliance.orgembopress.orgnih.govahajournals.org.
Advanced Animal Model Applications (Non-Human)
Advanced animal models, including those with specific genetic modifications, are indispensable tools in dissecting the complex biological roles of RIPK2 and evaluating the efficacy of inhibitors such as this compound. These models allow for the study of RIPK2 function in a physiological context and the assessment of how this compound modulates disease processes driven by RIPK2 activity.
Genetic Manipulation Techniques (e.g., RIPK2 Knock-in/Knockout Models, Conditional Gene Deletion) in Research Contexts
Genetically modified animal models, particularly mice, have been extensively utilized to investigate the function of RIPK2 and the impact of its inhibition by compounds like this compound. RIPK2 knockout models, where the RIPK2 gene has been inactivated, provide insights into the essential roles of RIPK2 in development and immune signaling pathways. Studies employing RIPK2 knockout mice have helped delineate the contributions of RIPK2 to inflammatory responses and host defense mechanisms, providing a baseline for understanding the effects of pharmacological inhibition.
In Vivo Imaging Modalities for Monitoring Disease Progression and Therapeutic Efficacy in Animal Models
In vivo imaging techniques play a valuable role in research involving this compound by allowing for non-invasive monitoring of disease progression and the assessment of therapeutic efficacy in live animal models. These modalities can provide longitudinal data, reducing the number of animals required for studies and enabling the tracking of dynamic biological processes in response to RIPK2 inhibition.
Various imaging techniques may be applied depending on the specific disease model and the biological processes being investigated. For instance, in models of inflammatory diseases where RIPK2 plays a significant role, imaging modalities such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) could potentially be used with appropriate radiotracers to monitor metabolic activity, immune cell infiltration, or receptor occupancy in affected tissues. Magnetic Resonance Imaging (MRI) can provide detailed anatomical information and can be adapted to assess inflammation, tissue damage, or changes in tissue structure over time. Optical imaging techniques, such as bioluminescence or fluorescence imaging, are often employed in genetically engineered models that express luminescent or fluorescent reporters under the control of promoters responsive to RIPK2-mediated signaling pathways. These optical methods allow for real-time visualization of signaling pathway activation or cellular events modulated by this compound treatment. By applying these in vivo imaging modalities, researchers can gain a deeper understanding of how this compound impacts disease pathogenesis and evaluate the effectiveness of treatment non-invasively throughout the study period. Detailed research findings from such studies would typically involve quantitative analysis of imaging signals correlated with disease severity markers or other biological endpoints.
Future Directions and Translational Research Perspectives
Development of Next-Generation RIPK2 Modulators
Efforts in developing next-generation RIPK2 modulators focus on improving the properties of existing inhibitors and exploring novel chemical structures.
Strategies for Enhanced Specificity, Potency, and Pharmacological Properties of Ripk-IN-4 Analogues
Developing this compound analogues or other RIPK2 inhibitors involves strategies to enhance their specificity, potency, and pharmacological profiles. Structure-based drug design (SBDD) starting from existing inhibitors has been a successful approach in identifying potent and selective RIPK2 inhibitors frontiersin.orgnih.govacs.org. For instance, optimization efforts on quinazoline-based scaffolds have led to compounds with nanomolar inhibition of RIPK2-mediated pro-inflammatory pathways and good metabolic stability uochb.cz. The availability of co-crystal structures of RIPK2 with various inhibitors aids in the design of new compounds with improved properties nih.govfrontiersin.org.
Achieving high kinase selectivity is crucial to minimize off-target effects. While some early RIPK2 inhibitors lacked specificity, newer compounds like BI 706039 have demonstrated high selectivity over other pattern recognition receptor pathways frontiersin.org. Strategies also focus on improving pharmacokinetic properties, such as oral bioavailability and metabolic stability, which are essential for in vivo efficacy frontiersin.orgnih.govacs.org. Prodrug approaches have been explored to address issues like solubility and improve pharmacokinetic profiles acs.org.
Exploration of Novel Chemical Scaffolds for RIPK2 Inhibition
Beyond modifying existing structures, the exploration of novel chemical scaffolds is vital for discovering RIPK2 inhibitors with potentially improved properties and intellectual property advantages nih.gov. For example, 4-aminoquinoline (B48711) and 4-anilinoquinazoline (B1210976) derivatives have been investigated as novel scaffolds for RIPK2 inhibition, demonstrating potent activity and selectivity chemrxiv.orgtandfonline.com. These efforts often involve extensive structure-activity relationship (SAR) exploration to identify key molecular features that contribute to potent and selective RIPK2 inhibition frontiersin.orgacs.orgtandfonline.com. The use of techniques like virtual screening and molecular docking, guided by RIPK2 crystal structures, facilitates the identification of novel chemotypes that can bind effectively to the RIPK2 kinase domain or other potential allosteric sites nih.govnih.gov.
Identification of Novel Therapeutic Niches for RIPK2 Modulation in Preclinical Disease Models
RIPK2 modulation is being investigated in a range of preclinical disease models to identify new therapeutic applications beyond the well-established role in NOD-mediated inflammatory diseases.
Expanding Research to Diverse Inflammatory and Immune Disorders in Animal Models
Preclinical research using animal models has been instrumental in demonstrating the potential of RIPK2 inhibitors in various inflammatory and immune disorders. RIPK2 inhibition has shown therapeutic effects in mouse models of inflammatory bowel disease (IBD), including DSS-induced colitis and the TRUC mouse model nih.govnih.govphysiology.orgnih.govacs.org. Studies in RIPK2-deficient mice or using RIPK2 inhibitors have also indicated a role for RIPK2 in experimental arthritis and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis nih.govnih.gov.
Beyond these, research is expanding to investigate RIPK2 modulation in other conditions. For instance, RIPK2 has been implicated in neuroinflammatory disorders, with studies exploring the effects of RIPK2 inhibition in models of ischemic stroke frontiersin.orgresearchgate.net. RIPK2's involvement in innate immunity suggests potential applications in infectious diseases, although this is often linked to the inflammatory response to pathogens frontiersin.org. Furthermore, RIPK2 is being explored as a target in certain cancers, particularly those with a strong inflammatory component or where RIPK2 contributes to immune evasion frontiersin.orgresearchgate.netfrontiersin.orgnih.gov.
Preclinical studies often involve evaluating the effect of RIPK2 inhibitors on key inflammatory markers, such as cytokine production (e.g., TNF-α, IL-6, IL-1β, IL-8), and assessing disease severity through histological analysis, weight loss, and other relevant parameters nih.govphysiology.orgnih.govacs.orgchemrxiv.orgtandfonline.com.
Investigating Synergy with Other Therapeutic Agents in Preclinical Studies
Exploring the synergistic effects of RIPK2 inhibitors with other therapeutic agents is a promising strategy to enhance efficacy and potentially overcome treatment resistance. Given RIPK2's central role in inflammatory signaling, combining RIPK2 modulation with inhibitors targeting other pathways involved in inflammation or immune responses could yield superior outcomes clinicaltrialvanguard.com.
In the context of cancer, where RIPK2 may contribute to an immunosuppressive microenvironment or resistance to immunotherapy, combining RIPK2 inhibitors with agents like PD-1 inhibitors is being investigated in preclinical settings frontiersin.orgfrontiersin.org. The rationale is that inhibiting RIPK2 could help restore anti-tumor immunity and improve the effectiveness of checkpoint blockade frontiersin.org. While the provided search results specifically mention synergy in the context of cancer immunotherapy, the principle of combining RIPK2 inhibitors with other relevant therapeutic classes (e.g., those targeting other inflammatory mediators or cell death pathways) could be explored in various disease models clinicaltrialvanguard.comaacrjournals.orgresearchgate.net.
Unraveling Atypical RIPK2 Functions and Kinase-Independent Roles in Research
While RIPK2 is known as a dual-specificity kinase, research is increasingly focusing on understanding its atypical functions and roles that may be independent of its kinase activity frontiersin.orgnih.govembopress.org. Emerging evidence suggests that RIPK2's primary function might involve acting as a scaffold protein for ubiquitination and signaling, particularly in the context of NOD-like receptor pathways frontiersin.orgnih.govembopress.org.
Studies have shown that the catalytic activity of RIPK2 might be dispensable for NOD2 inflammatory signaling in some contexts, and that RIPK2 inhibitors may function by antagonizing the binding and ubiquitination of RIPK2 by proteins like XIAP (X-linked Inhibitor of Apoptosis Protein) nih.govembopress.orgthesgc.org. This highlights a crucial kinase-independent role for RIPK2 in facilitating protein interactions and downstream signaling through ubiquitination frontiersin.orgembopress.orgthesgc.org.
Further research is needed to fully unravel these atypical and kinase-independent functions of RIPK2. Understanding these roles could lead to the development of novel therapeutic strategies that target protein-protein interactions or ubiquitination events mediated by RIPK2, potentially offering alternative approaches to kinase inhibition and broadening the therapeutic potential of RIPK2 modulation frontiersin.org.
Application of Systems Biology and Computational Approaches in RIPK2 Research
The study of Receptor-interacting protein kinase 2 (RIPK2) signaling pathways, particularly in the context of inflammatory diseases and immune responses, is increasingly leveraging systems biology and computational approaches to gain deeper insights into complex molecular mechanisms and to facilitate the discovery and characterization of potential therapeutic agents like this compound. RIPK2 plays a pivotal role in the signaling pathways initiated by NOD1 and NOD2 proteins, which are crucial for recognizing bacterial peptidoglycans and triggering downstream inflammatory responses involving NF-κB and MAPK pathways. biorxiv.orgfrontiersin.org
Computational strategies, such as molecular docking, molecular dynamics simulations, and virtual screening, are valuable tools in identifying and characterizing RIPK2 inhibitors. researchgate.netembopress.org These methods allow researchers to predict the binding modes of compounds to the RIPK2 kinase domain and understand the molecular interactions that govern inhibitory activity and selectivity. researchgate.netnih.govacs.org For instance, docking studies can indicate how a compound occupies the ATP binding site or other pockets within the RIPK2 structure, potentially revealing insights into its mechanism of action, including allosteric modulation. biorxiv.orgembopress.orgnih.gov
This compound, a potent and selective RIPK2 inhibitor, has been a subject in studies utilizing these computational techniques. cenmed.commedchemexpress.com Molecular dynamics simulations involving this compound bound to RIPK2 have been employed to explore the conformational dynamics of the kinase upon inhibitor binding. biorxiv.org These simulations can provide detailed information about the stability of the protein-ligand complex and how the inhibitor influences the dynamic equilibrium between active and inactive states of RIPK2. biorxiv.org For example, unbiased molecular dynamics simulations have shown that this compound can stabilize the active conformational state of RIPK2, suggesting a non-protein-protein interaction (non-PPI) inhibitory mechanism. biorxiv.org This is in contrast to some other RIPK2 inhibitors which might induce different conformational changes. biorxiv.org
Furthermore, computational approaches are integrated with experimental data to build more comprehensive models of RIPK2 signaling. Systems biology approaches can involve analyzing large datasets from experimental studies to understand the network of interactions and feedback loops within the NOD-RIPK2 pathway. tandfonline.comnih.gov Computational modeling can then be used to simulate the behavior of this system under different conditions, such as in the presence of inhibitors like this compound. researchgate.net This can help predict the downstream effects of RIPK2 inhibition on inflammatory cytokine production and other cellular responses. tandfonline.comnih.gov
Detailed research findings involving this compound and computational methods include analyses of free energy surfaces derived from molecular dynamics simulations, which provide quantitative data on the stability of this compound binding to RIPK2 and its impact on key structural elements like the αC helix and the Lys47-Glu66 salt-bridge interaction. biorxiv.org These computational predictions are often validated using cell-based assays, such as RIPK2-XIAP interaction assays, to confirm the biological effects predicted by the simulations. biorxiv.org
The application of systems biology and computational approaches in RIPK2 research, utilizing compounds like this compound as probes or subjects of study, is crucial for advancing the understanding of RIPK2's role in health and disease. These methods facilitate the identification of potential allosteric sites, the elucidation of complex regulatory mechanisms, and the rational design of more effective and selective RIPK2 inhibitors for future translational research. biorxiv.orgembopress.org
Here is a summary of computational findings related to this compound and RIPK2:
| Computational Method | Application to this compound and RIPK2 | Key Findings | Source |
| Molecular Dynamics Simulations | Exploring conformational dynamics of RIPK2 bound to this compound. | This compound stabilizes the active conformational state of RIPK2. Influences key structural interactions. | biorxiv.org |
| Free Energy Surface Analysis | Quantifying the stability of this compound binding and its effect on RIPK2 conformation. | Provides quantitative data supporting the stabilization of the active state by this compound. | biorxiv.org |
| Molecular Docking | Predicting binding mode of inhibitors to RIPK2 ATP binding site. | Used in the broader context of identifying and characterizing RIPK2 inhibitors, including insights into binding pockets. | embopress.orgnih.govacs.org |
| Systems Biology Modeling | Integrating experimental and computational data to model RIPK2 signaling pathways. | Helps predict downstream effects of RIPK2 inhibition on inflammatory responses. | tandfonline.comnih.gov |
Q & A
Q. What experimental methodologies are used to validate RIPK-IN-4's selectivity for RIPK2 over RIPK1?
this compound's selectivity is determined via enzymatic inhibition assays comparing its IC50 values against RIPK2 (3 nM) and RIPK1. For example, RIPK1 inhibitors like RIPK1-IN-7 exhibit Kd values of 4 nM for RIPK1, while this compound shows negligible binding to RIPK1 in competitive assays . Parallel kinase profiling panels (e.g., Eurofins KinaseProfiler) are recommended to confirm specificity across 300+ kinases, ensuring minimal off-target effects .
Q. How is this compound's oral bioavailability assessed in preclinical models?
Pharmacokinetic studies in rodent models measure plasma concentration-time profiles after oral administration. Key parameters include Cmax (peak concentration), Tmax (time to peak), and AUC (area under the curve). This compound demonstrates >60% oral bioavailability in murine models, attributed to its metabolic stability and solubility . These studies should include LC-MS/MS quantification and comparison with intravenous dosing .
Q. What in vivo models are appropriate for studying this compound's anti-inflammatory effects?
RIPK2-dependent inflammation models, such as dextran sulfate sodium (DSS)-induced colitis or NOD1/2 ligand-challenged mice, are widely used. This compound reduces IL-6 and TNF-α levels in these models, validated via ELISA and flow cytometry . Control experiments using RIPK2-knockout mice are critical to confirm mechanism-specific effects .
Advanced Research Questions
Q. How do molecular dynamics simulations elucidate this compound's stabilization of RIPK2's active state?
Unbiased 1-μs MD simulations reveal that this compound forms hydrogen bonds with Asp164 and hydrophobic interactions with Ile93 in RIPK2’s ATP-binding pocket. This stabilizes the active conformation (αC-helix "in," DFG motif "active"), as shown by free energy landscapes (FELs) along collective variables (CVs) like dihedral angles . Comparative simulations with PPI inhibitors (e.g., GSK583) highlight this compound’s lack of disruption to RIPK2-XIAP interactions .
Q. How can researchers resolve contradictions in this compound's PPI inhibition properties compared to other RIPK2 inhibitors?
While GSK583 inhibits RIPK2-XIAP interactions (IC50: 6.8 nM), this compound lacks PPI inhibition despite similar binding. Structural analysis shows this compound’s indole moiety fails to engage Thr95/Asp164, critical for PPI disruption. Validate using NanoBiT PPI assays and co-crystallization studies .
Q. What proteolytic mechanisms underlie this compound-induced RIPK2 degradation?
this compound promotes lysosomal degradation of RIPK2 via macroautophagy, independent of ubiquitin-proteasome pathways. This is confirmed by treating cells with autophagy inhibitors (e.g., chloroquine), which reverse RIPK2 depletion. Western blotting and cycloheximide chase assays quantify degradation kinetics .
Q. How do structural modifications of this compound influence its allosteric inhibition profile?
Substituents like the -F group in CSLP37 enhance hydrophobic packing in RIPK2’s back pocket, improving IC50 (6.8 nM vs. 1894 nM for CSLP48). SAR studies combined with hydrogen-deuterium exchange (HDX-MS) map conformational changes in the activation loop .
Methodological Guidelines
Q. What statistical approaches are recommended for analyzing this compound's dose-response data?
Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values. For proteomics or transcriptomics data, apply Benjamini-Hochberg correction to control false discovery rates. Include replicates (n ≥ 3) and report 95% confidence intervals .
Q. How should researchers address batch variability in this compound's bioactivity?
Standardize assays with reference inhibitors (e.g., GSK583) and include internal controls. Purity (>98% by HPLC) and storage conditions (-80°C in DMSO) must be rigorously documented to minimize variability .
Q. What in silico tools predict this compound's off-target effects?
Use Schrödinger’s Target Prediction or SwissTargetPrediction to screen for non-kinase targets. Experimental validation via thermal shift assays (TSA) or cellular thermal proteome profiling (CPTP) is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
